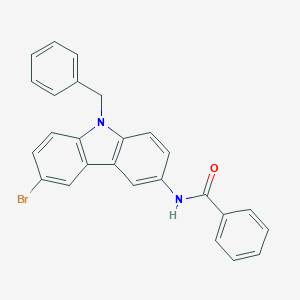

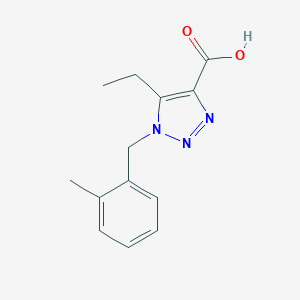

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues, including the lungs, pancreas, and intestine.

Mécanisme D'action

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues. This compound binds to the cytoplasmic side of the CFTR chloride channel and blocks chloride ion transport through the channel pore. This compound has been shown to inhibit both wild-type and mutant CFTR chloride channels, including the most common CF-causing mutation, F508del.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, this compound has been shown to improve airway surface hydration and mucociliary clearance in CF patients, leading to improved lung function and reduced risk of pulmonary infections. In the pancreas, this compound has been shown to reduce fluid secretion and improve pancreatic function in CF patients. In the intestine, this compound has been shown to reduce fluid secretion and improve intestinal function in secretory diarrhea models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages as a tool for studying CFTR function and regulation in vitro and in vivo. This compound is a specific and potent inhibitor of the CFTR chloride channel, allowing for precise manipulation of CFTR activity in various tissues. This compound has also been extensively validated in various CF and non-CF models, making it a reliable tool for studying CFTR function and regulation.

However, this compound also has several limitations as a tool for studying CFTR function and regulation. This compound is a small molecule inhibitor that may have off-target effects or interact with other cellular pathways, leading to potential confounding effects. This compound also has limited stability in aqueous solutions, requiring careful handling and storage.

Orientations Futures

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases, but there are still many unanswered questions and future directions for research. Some potential future directions for this compound research include:

1. Developing more potent and specific CFTR inhibitors for improved therapeutic efficacy and reduced off-target effects.

2. Investigating the long-term safety and efficacy of CFTR inhibitors in CF and other diseases.

3. Studying the mechanisms of CFTR inhibition by this compound and other inhibitors to better understand CFTR function and regulation.

4. Developing new CF and non-CF models to better study CFTR function and regulation in various tissues.

5. Exploring the potential of CFTR inhibitors for the treatment of other diseases, such as secretory diarrhea and polycystic kidney disease.

Méthodes De Synthèse

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide was first synthesized and characterized by Van Goor et al. in 2006. The synthesis of this compound involves a series of chemical reactions, including the condensation of 5-chloro-2-methylphenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride, followed by the addition of sodium hydroxide and purification by recrystallization. The final product is a white crystalline powder with a molecular weight of 393.88 g/mol.

Applications De Recherche Scientifique

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the function of CFTR, resulting in abnormal ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. This compound has been shown to inhibit CFTR chloride channel activity in vitro and in vivo, leading to improved airway surface hydration and mucociliary clearance in CF patients.

In addition to CF, this compound has also been studied for its potential therapeutic applications in other diseases, including polycystic kidney disease, secretory diarrhea, and pancreatic cancer. This compound has been shown to inhibit cyst growth and fluid secretion in polycystic kidney disease models, reduce fluid secretion in secretory diarrhea models, and suppress tumor growth in pancreatic cancer models.

Propriétés

Formule moléculaire |

C14H13ClFNO3S |

|---|---|

Poids moléculaire |

329.8 g/mol |

Nom IUPAC |

N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C14H13ClFNO3S/c1-9-3-4-10(15)7-12(9)17-21(18,19)14-8-11(16)5-6-13(14)20-2/h3-8,17H,1-2H3 |

Clé InChI |

FLRXODWJBIBZFZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |

SMILES canonique |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)

![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)

![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)

![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)

![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)

![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)